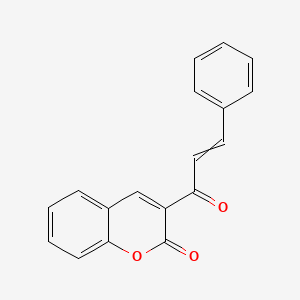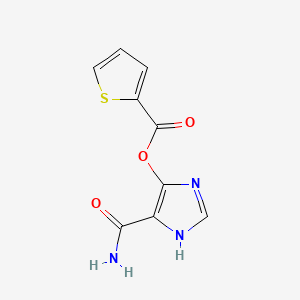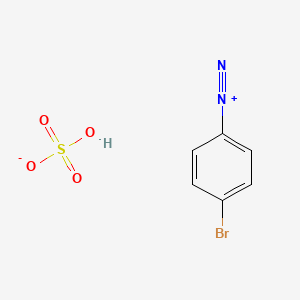
Bis-(tris(p-dimethylaminophenyl)phosphine oxide) zinc iodide salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-(tris(p-dimethylaminophenyl)phosphine oxide) zinc iodide salt is a complex organophosphorus compound It is characterized by the presence of tris(p-dimethylaminophenyl)phosphine oxide ligands coordinated to a zinc iodide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis-(tris(p-dimethylaminophenyl)phosphine oxide) zinc iodide salt typically involves the reaction of tris(p-dimethylaminophenyl)phosphine oxide with zinc iodide. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
Bis-(tris(p-dimethylaminophenyl)phosphine oxide) zinc iodide salt undergoes various chemical reactions, including:
Oxidation: The phosphine oxide ligands can undergo oxidation to form higher oxidation state compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The iodide ions can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halide exchange reactions can be carried out using silver salts or other halide sources.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction can produce phosphine derivatives with lower oxidation states.
Aplicaciones Científicas De Investigación
Bis-(tris(p-dimethylaminophenyl)phosphine oxide) zinc iodide salt has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of bis-(tris(p-dimethylaminophenyl)phosphine oxide) zinc iodide salt involves its interaction with molecular targets through coordination bonds. The phosphine oxide ligands can donate electron density to the zinc center, stabilizing the complex and facilitating various chemical reactions. The pathways involved include:
Coordination Chemistry: Formation of stable complexes with metal ions.
Catalysis: Activation of substrates through coordination to the zinc center, enhancing reaction rates and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Tris(dimethylamino)phosphine: An organophosphorus compound with similar ligands but different coordination chemistry.
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II): A related compound used as a catalyst in organic synthesis.
Uniqueness
Bis-(tris(p-dimethylaminophenyl)phosphine oxide) zinc iodide salt is unique due to its specific combination of ligands and metal center. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in catalysis and material science.
Propiedades
Número CAS |
74039-82-0 |
|---|---|
Fórmula molecular |
C48H60I2N6O2P2Zn |
Peso molecular |
1134.2 g/mol |
Nombre IUPAC |
zinc;4-bis[4-(dimethylamino)phenyl]phosphoryl-N,N-dimethylaniline;diiodide |
InChI |
InChI=1S/2C24H30N3OP.2HI.Zn/c2*1-25(2)19-7-13-22(14-8-19)29(28,23-15-9-20(10-16-23)26(3)4)24-17-11-21(12-18-24)27(5)6;;;/h2*7-18H,1-6H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
FONJKVWWRLDOJJ-UHFFFAOYSA-L |
SMILES canónico |
CN(C)C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C.CN(C)C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C.[Zn+2].[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Acetamidoethyl)sulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14439971.png)


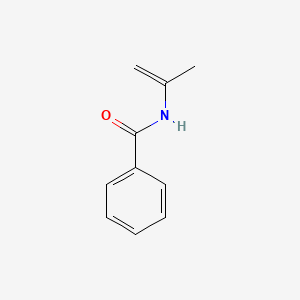
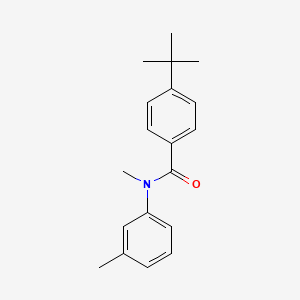

![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)
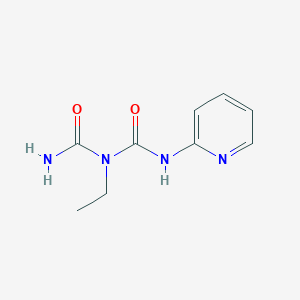
![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)

![Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14440047.png)
